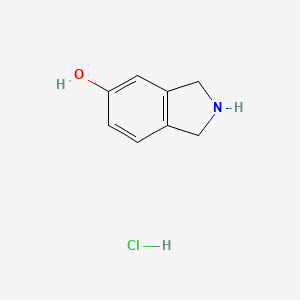

Isoindolin-5-ol hydrochloride; 97%

Übersicht

Beschreibung

Isoindolin-5-ol hydrochloride, commonly referred to as IH, is a synthetic, white, crystalline powder composed of 97% hydrochloride salt. It is a versatile compound with a wide range of applications in scientific research. IH is a chiral molecule that can exist as either the R or S form, and can also be used in a racemic mixture. It is a relatively stable compound, and has a melting point of approximately 85°C.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Isoindoline derivatives are significant in synthetic organic chemistry, particularly in the construction of O- and N-heterocycles. The cyclocarbonylative Sonogashira coupling of suitable alcohols and amides has been carefully considered for the construction of alkylidenephthalans, -isochromans, and -isoindolines. This method represents a valuable and atom-economic route for creating these scaffolds, which are present in many classes of products such as antimycotics, antibiotics, antioxidants, pigments, and fluorophores (Albano & Aronica, 2017).

Pharmacological and Biological Activities

Isoquinoline alkaloids, closely related to isoindolines, have shown a wide range of biological activities. These compounds, isolated from different plant species, have confirmed antimicrobial, antibacterial, antitumor, and other activities. The structure, origins, and reported biological activities of isoquinoline N-oxides alkaloids are reviewed, with predictions of new possible applications through SAR (structure-activity relationship) activities (Dembitsky, Gloriozova, & Poroikov, 2015).

Antioxidant Activity and Analytical Methods

The antioxidant activity of compounds and their determination play a crucial role in various fields, including food engineering and pharmacology. Isoindoline derivatives could potentially contribute to these applications due to their structural capabilities for radical scavenging. Various assays based on hydrogen atom transfer (HAT) and electron transfer (ET) are employed to determine the antioxidant capacity of compounds, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These methods could be applicable to studying the antioxidant properties of isoindoline derivatives (Munteanu & Apetrei, 2021).

Wirkmechanismus

Target of Action

Mode of Action

The exact mode of action of Isoindolin-5-ol hydrochloride remains unclear due to the lack of specific information

Biochemical Pathways

Related compounds have been associated with the inhibition of tubulin polymerization, which could potentially affect cell division and growth.

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-isoindol-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h1-3,9-10H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWKBIQJSDFUSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659208 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoindolin-5-ol hydrochloride | |

CAS RN |

105358-58-5 | |

| Record name | 2,3-Dihydro-1H-isoindol-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

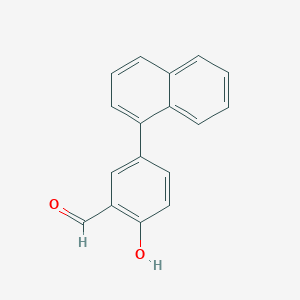

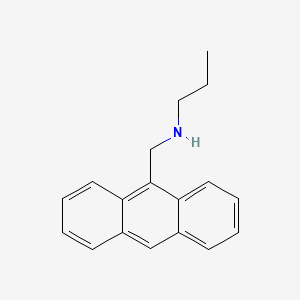

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343945.png)

![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6343950.png)

![1-{[(Propan-2-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6343956.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B6343964.png)

amine hydrochloride](/img/structure/B6343968.png)

amine hydrochloride](/img/structure/B6343971.png)

amine hydrochloride](/img/structure/B6343990.png)

amine hydrochloride](/img/structure/B6344021.png)

![2-Methoxy-5-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6344041.png)